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Introduction
Maltose monohydrate, a disaccharide composed of two α-glucose units linked by an α-1,4

glycosidic bond, is a fundamental carbohydrate with wide-ranging applications in the

pharmaceutical, biotechnology, and food industries. Its properties as a reducing sugar, its

specific optical activity, and its behavior under various physical and chemical conditions make it

a subject of significant interest for formulation scientists, biochemists, and researchers. This

technical guide provides an in-depth overview of the core physical and chemical properties of

maltose monohydrate, complete with detailed experimental protocols and visual

representations of key processes to support advanced research and development.

Physical Properties of Maltose Monohydrate
Maltose monohydrate is a white crystalline powder with a mildly sweet taste.[1][2] Its physical

characteristics are critical for its handling, processing, and application in various formulations. A

summary of its key physical properties is presented in Table 1.
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Property Value References

Appearance White crystalline powder [1]

Molecular Formula C₁₂H₂₂O₁₁·H₂O [1][3]

Molecular Weight 360.31 g/mol [1][3]

Melting Point 102-103 °C [1][3][4][5]

Density 1.54 g/cm³ [4]

Solubility in Water 1.080 g/mL (20 °C) [4]

Solubility in Ethanol Slightly soluble [5][6][7]

Solubility in Ether Insoluble [5][6][7]

Specific Rotation [α]D²⁰ +111.7° to +130.4° (c=4, H₂O) [5]

pH (10% solution) 4.0 - 5.5 [8]

Hygroscopicity
Tends to absorb moisture from

the air
[1]

Chemical Properties and Reactions
The chemical behavior of maltose monohydrate is dictated by the presence of a hemiacetal

group in one of its glucose units, which imparts reducing properties and allows for mutarotation

in solution.

Reducing Sugar
Like glucose, maltose is a reducing sugar because one of the two glucose units can open to

expose a free aldehyde group.[4] This property allows it to react with oxidizing agents and is

the basis for classic qualitative tests such as the reaction with Benedict's or Fehling's solution.

Mutarotation
In an aqueous solution, maltose exhibits mutarotation. The anomeric carbon of one of the

glucose residues can freely interconvert between the α and β configurations, leading to a

change in the optical rotation of the solution until an equilibrium is reached.[3][4]
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Hydrolysis
The α-1,4-glycosidic bond in maltose can be cleaved through hydrolysis, yielding two

molecules of glucose. This can be achieved through either acidic or enzymatic catalysis.

Acid Hydrolysis: Heating maltose in the presence of a dilute acid breaks the glycosidic

linkage.

Enzymatic Hydrolysis: The enzyme maltase, found in various organisms including yeast and

the human intestine, specifically catalyzes the hydrolysis of maltose into two glucose

molecules.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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